The Discovery and Isolation of 16-Keto Aspergillimide: A Technical Guide
The Discovery and Isolation of 16-Keto Aspergillimide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and initial characterization of 16-Keto Aspergillimide (B10814126), a novel anthelmintic metabolite. The information is compiled from foundational research and is intended to serve as a resource for those involved in natural product chemistry, mycology, and drug discovery.
Introduction
16-Keto Aspergillimide is a member of the aspergillimide class of compounds, which are structurally related to the paraherquamides. These compounds are of significant interest due to their biological activities, particularly their potential as anthelmintic agents. The discovery of 16-Keto Aspergillimide originated from a screening program aimed at identifying novel anthelmintic metabolites from fungal sources.
Discovery and Producing Organism
16-Keto Aspergillimide, also known as SB202327, was discovered as a secondary metabolite produced by the fungal strain Aspergillus sp. IMI 337664.[1] This strain was also found to produce the parent compound, aspergillimide (VM55598), as well as known and novel paraherquamides.[1] The co-production of these related compounds suggests a shared biosynthetic pathway.
Physicochemical Properties and Structure
The aspergillimides are characterized by a unique chemical scaffold. They are distinguished from the paraherquamides by the absence of the dioxygenated 7-membered ring and the fused phenyl ring.[1] In its place, 16-Keto Aspergillimide possesses a C8-keto group.[1] The detailed structural elucidation was accomplished through spectroscopic methods.
Table 1: Compounds Isolated from Aspergillus sp. IMI 337664
| Compound Name | Internal Reference | Class |
| Aspergillimide | VM55598 | Aspergillimide |
| 16-Keto Aspergillimide | SB202327 | Aspergillimide |
| Paraherquamide A | VM54159 | Paraherquamide |
| 4-substituted Paraherquamide | SB203105 | Paraherquamide |
| Paraherquamide | SB200437 | Paraherquamide |
Experimental Protocols
The following sections detail the generalized experimental procedures for the fermentation, isolation, and characterization of 16-Keto Aspergillimide, based on standard practices in natural product research.
Fermentation of Aspergillus sp. IMI 337664
The production of 16-Keto Aspergillimide is achieved through submerged fermentation of the producing organism.
Materials:
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Aspergillus sp. IMI 337664 culture
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Seed culture medium (e.g., Potato Dextrose Broth)
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Production culture medium (composition to be optimized, likely containing a carbon source like glucose or corn starch, a nitrogen source like soybean meal or yeast extract, and mineral salts)
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Shake flasks or fermenter
Procedure:
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Inoculum Preparation: Aseptically transfer a viable culture of Aspergillus sp. IMI 337664 to the seed culture medium. Incubate at 25-28°C with shaking (e.g., 200 rpm) for 2-3 days to obtain a well-grown seed culture.
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Production Culture: Inoculate the production medium with the seed culture (typically 5-10% v/v).
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Incubation: Incubate the production culture at 25-28°C for 7-14 days with continuous agitation. Monitor the fermentation for pH, glucose consumption, and biomass production.
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Harvest: After the incubation period, harvest the fermentation broth by separating the mycelium from the culture filtrate through filtration or centrifugation.
Extraction and Isolation of 16-Keto Aspergillimide
The extraction and purification of 16-Keto Aspergillimide from the fermentation broth involves a series of chromatographic steps.
Materials:
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Fermentation broth (culture filtrate and/or mycelial extract)
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Organic solvents (e.g., ethyl acetate (B1210297), methanol (B129727), acetonitrile)
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Chromatographic resins (e.g., Diaion HP-20, silica (B1680970) gel, C18 reverse-phase silica)
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High-Performance Liquid Chromatography (HPLC) system
Procedure:
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Extraction:
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Culture Filtrate: Extract the culture filtrate with an immiscible organic solvent such as ethyl acetate.
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Mycelium: Extract the mycelial mass with a polar organic solvent like methanol or acetone.
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Initial Fractionation: Concentrate the crude extracts in vacuo. The resulting residue can be subjected to an initial fractionation step, for example, by adsorbing it onto a resin like Diaion HP-20 and eluting with a stepwise gradient of increasing methanol in water.
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Silica Gel Chromatography: Further purify the active fractions using silica gel column chromatography with a solvent gradient system (e.g., hexane-ethyl acetate or dichloromethane-methanol).
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Reverse-Phase HPLC: The final purification is typically achieved by reverse-phase HPLC (RP-HPLC) on a C18 column using a gradient of acetonitrile (B52724) in water. Monitor the elution profile with a UV detector.
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Compound Isolation: Collect the fractions corresponding to the peak of 16-Keto Aspergillimide and concentrate to yield the pure compound.
Structure Elucidation
The chemical structure of 16-Keto Aspergillimide was determined using a combination of spectroscopic techniques.
Methods:
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Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: To identify the types and connectivity of protons.
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¹³C NMR: To determine the number and types of carbon atoms.
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2D NMR (e.g., COSY, HSQC, HMBC): To establish the complete chemical structure by correlating proton and carbon signals.
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Biological Activity: Anthelmintic Properties
16-Keto Aspergillimide has demonstrated anthelmintic activity.[1] The evaluation of this biological activity typically involves in vitro and/or in vivo assays against parasitic nematodes.
Table 2: Biological Activity of 16-Keto Aspergillimide
| Activity | Target |
| Anthelmintic | Parasitic nematodes |
Visualizations
The following diagrams illustrate the generalized workflows for the discovery and isolation of 16-Keto Aspergillimide.
Caption: Generalized workflow for the production and isolation of 16-Keto Aspergillimide.
Caption: Logical relationship of 16-Keto Aspergillimide to its source and activity.
Conclusion
The discovery of 16-Keto Aspergillimide from Aspergillus sp. IMI 337664 has introduced a novel scaffold for potential development in the field of anthelmintics. Further research into its mechanism of action, structure-activity relationships, and synthetic accessibility will be crucial in determining its therapeutic potential. This guide provides a foundational understanding for researchers to build upon in their exploration of this and related natural products.
